Hydroxysophoranone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

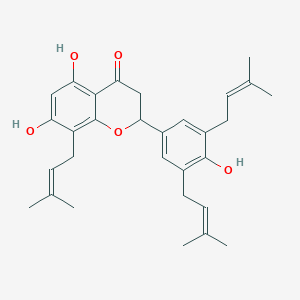

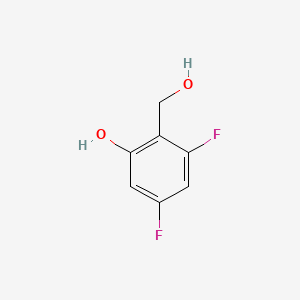

Hydroxysophoranone is a flavanone that can be isolated from the Erythrina subumbrans . It shows weak antibacterial activity against several strains of Streptococcus . It also exhibits high antiplasmodial activity against Plasmodium falciparum .

Molecular Structure Analysis

The molecular weight of Hydroxysophoranone is 476.60 and its formula is C30H36O5 . The structure of Hydroxysophoranone includes a flavanone backbone .Aplicaciones Científicas De Investigación

Hydroxyurea in Oncology : Hydroxyurea has been used clinically for over 30 years in various unique applications, especially in anticancer chemotherapy. Its mechanism of action involves inhibiting the ribonucleotide reductase reaction, crucial for DNA synthesis, making it a target for antineoplastic therapy (Donehower, 1992).

4-Hydroxynonenal as a Bioactive Marker : 4-Hydroxynonenal (HNE) is recognized as a marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. It has grown in importance as a factor linking genomics and proteomics (Žarković, 2003).

HNE in Medicine : HNE plays a role in inflammation, cell proliferation and growth, and cell death, affecting cell signaling and gene expression. Its contribution to the pathogenesis of major chronic diseases and its potential in diagnosis and treatment is significant (Poli et al., 2008).

Hydroxamic Acids in Plant Defense : Hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, are important in plant defense against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).

Hydroxypyridinone Derivatives in Drug Design : These derivatives, particularly 3-hydroxy-4-pyridinone, have been used in drug design for anti-Alzheimer's drugs, metalloenzymes inhibitors, and anti-microbials (Chaves et al., 2017).

Hydroxyurea in HIV Treatment : Hydroxyurea, due to its inhibition of deoxynucleotide synthesis, has shown potential in inhibiting HIV-1 replication in various human cells and may be effective in AIDS therapy (Lori et al., 1994).

Hydroxyurea and Hydroxamic Acid Derivatives in Cancer : Hydroxyurea, known for its inhibition of ribonucleotide reductase, and hydroxamic acid derivatives targeting enzymes in cancer progression are important in cancer chemotherapy (Šaban & Bujak, 2009).

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQFAJSGVWQVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxysophoranone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)